molecular formula C6H11ClN2O B2731045 (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride CAS No. 1867272-80-7

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride

Cat. No. B2731045
CAS RN: 1867272-80-7
M. Wt: 162.62
InChI Key: JFUDIEFZSNQJBS-ZDQHTEEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported. This process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene to give the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .

Scientific Research Applications

Constrained Analogues in Pharmaceutical Synthesis

This compound serves as a conformationally rigid analogue for building blocks in pharmaceutical compounds. A study by Vilsmaier et al. (1996) introduced new access to piperidino-cyclopiperidinecarboxamides, which are constrained analogues of a common pharmaceutical building block, highlighting its role in the synthesis of cyclopiritramide isomers with varying affinities to the opiate-μ receptor. The differences in receptor affinity were analyzed through X-ray structural analysis, demonstrating the compound's potential in understanding and developing opioid receptor ligands (Vilsmaier et al., 1996).

Building Blocks for Carbapenem Nuclei

Katagiri et al. (1986) synthesized 2-azabicyclo[2.2.0]hexane-3,5-dione derivatives, which react with various nucleophiles to yield azetidin-2-ones, serving as new building blocks for carbapenem nuclei. This research underscores the compound's versatility and utility in creating precursors for important antibiotic agents (Katagiri et al., 1986).

Synthesis of Insect Antifeedant Skeletons

Stevens and Kimpe (1996) developed a methodology for synthesizing 2-azabicyclo[2.1.1]hexanes, which possess the skeleton of 2,4-methanoproline, a naturally occurring insect antifeedant. This research provides insight into the synthesis of bioactive compounds with potential applications in agriculture and pest management (Stevens & Kimpe, 1996).

Multigram Preparation for Research Use

Liao et al. (2016) developed a batchwise multigram preparation method for 2-azabicyclo-[2.1.1]hexane hydrochloride, demonstrating the scalability of synthesizing this compound for research purposes. This methodological advancement facilitates the use of this compound in various scientific studies, providing a reliable source for research material (Liao et al., 2016).

Framework for Asymmetric Synthesis

Jida, Guillot, and Ollivier (2007) explored azabicyclo[3.1.0]hexane-1-ols as frameworks for the asymmetric synthesis of biologically active compounds. Through selective rearrangement and unusual ring cleavage, these compounds led to the synthesis of pyrrolidinones and other pharmacologically active products, demonstrating the compound's utility in asymmetric synthesis and drug development (Jida, Guillot, & Ollivier, 2007).

properties

IUPAC Name

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-6(9)5-2-3-1-4(3)8-5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUDIEFZSNQJBS-ZDQHTEEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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